molecular formula C19H20N2O3S B12924973 N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide CAS No. 919787-20-5

N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide

Cat. No.: B12924973
CAS No.: 919787-20-5
M. Wt: 356.4 g/mol
InChI Key: ICJWODVLYFFBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide typically involves the reaction of 1-tosyl-1H-indole with ethylamine followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide can be compared with other indole derivatives such as:

The uniqueness of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide lies in its tosyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

919787-20-5

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylindol-3-yl]ethyl]acetamide

InChI

InChI=1S/C19H20N2O3S/c1-14-7-9-17(10-8-14)25(23,24)21-13-16(11-12-20-15(2)22)18-5-3-4-6-19(18)21/h3-10,13H,11-12H2,1-2H3,(H,20,22)

InChI Key

ICJWODVLYFFBJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.